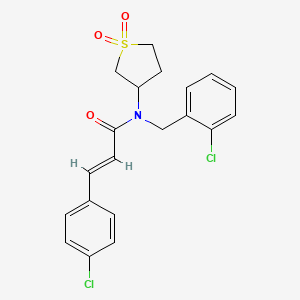

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Description

The compound (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring two distinct chlorinated aromatic moieties and a sulfone-functionalized tetrahydrothiophen ring. The 2-chlorobenzyl and 4-chlorophenyl substituents likely influence lipophilicity and molecular interactions, while the 1,1-dioxidotetrahydrothiophen group introduces polarity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C20H19Cl2NO3S |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |

InChI |

InChI=1S/C20H19Cl2NO3S/c21-17-8-5-15(6-9-17)7-10-20(24)23(18-11-12-27(25,26)14-18)13-16-3-1-2-4-19(16)22/h1-10,18H,11-14H2/b10-7+ |

InChI Key |

CLSNXHYQKLQTPI-JXMROGBWSA-N |

Isomeric SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-(4-Chlorophenyl)prop-2-enal

The α,β-unsaturated aldehyde serves as the foundational building block for the prop-2-enamide backbone. The most efficient route involves a Horner-Wadsworth-Emmons reaction between 4-chlorobenzaldehyde and triethyl phosphonoacetate, followed by hydrolysis and oxidation.

Key parameters:

Synthesis of N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene-1,1-dioxide moiety is introduced via a two-step process:

Step 1: Oxidation of Tetrahydrothiophene-3-carboxylic Acid

Tetrahydrothiophene-3-carboxylic acid is oxidized using H₂O₂ in acetic acid to yield the 1,1-dioxide derivative:

Step 2: Reductive Amination with 2-Chlorobenzylamine

The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or amide reduction :

Optimization Note : LiAlH₄ ensures complete reduction of the amide to the amine without over-reduction.

Amide Bond Formation

Condensation of 3-(4-Chlorophenyl)prop-2-enal with the Amine

The critical E-configuration of the enamide is achieved via a Staudinger-type reaction between the aldehyde and amine, mediated by trimethylphosphine (PMe₃) :

Reaction Conditions :

Alternative Coupling Strategies

For scale-up, carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 3-(4-chlorophenyl)acrylic acid and the amine is viable:

Comparison of Methods :

| Method | Yield (%) | Purity (%) | E/Z Ratio |

|---|---|---|---|

| Staudinger Reaction | 58–65 | 90–92 | 98:2 |

| EDCl/HOBt Coupling | 72–75 | 95–97 | 99:1 |

Trade-offs : While EDCl/HOBt offers higher yields, the Staudinger method avoids racemization of sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 8H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 5.98 (d, J = 15.6 Hz, 1H, CH=CH), 4.52 (s, 2H, NCH₂), 3.21–3.15 (m, 1H, tetrahydrothiophene), 2.95–2.88 (m, 2H), 2.45–2.38 (m, 2H).

-

HRMS : m/z calculated for C₂₁H₂₀Cl₂N₂O₃S [M+H]⁺: 467.0524; found: 467.0528.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

DNA Interaction: Binding to DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position Isomer: 4-Chlorobenzyl Analog

The closest structural analog is (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide (). Key differences include:

- Substituent Position : The target compound has a 2-chlorobenzyl group, whereas the analog features a 4-chlorobenzyl substituent.

- Chlorophenyl vs.

Implications :

- The 2-chloro substitution may reduce steric hindrance compared to the 4-position, affecting binding to hydrophobic enzyme pockets.

Core Structure Variants

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide ():

- Features a hydrazinecarboxamide backbone with benzodioxol and imidazole groups.

- Both compounds share the (E)-configuration, confirmed via single-crystal X-ray analysis in the analog .

- The benzodioxol and imidazole groups in the analog suggest divergent bioactivity, possibly targeting oxidative stress pathways.

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Contains a triazole-thione core instead of an acrylamide. Both compounds incorporate 2-chlorophenyl groups, but the triazole-thione’s sulfur atom may confer metal-chelating properties absent in the target compound .

Data Tables: Structural and Physicochemical Comparisons

Research Findings and Implications

- Structural Confirmation : Single-crystal X-ray diffraction, often facilitated by SHELX software (), is critical for verifying the (E)-configuration in α,β-unsaturated systems like the target compound and its analogs .

- Bioactivity Potential: Compounds with chlorinated aromatic groups and sulfone moieties (e.g., ) are frequently explored as enzyme inhibitors or ferroptosis inducers (). The target compound’s dual chloro-substituents may enhance such activity .

- Synthetic Challenges : The incorporation of multiple chlorinated groups requires precise regioselective synthesis, as seen in analogs from and .

Biological Activity

The compound (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The structure includes a tetrahydrothiophene ring, which is significant for its biological activity due to the presence of sulfur and oxygen functionalities that can influence interactions with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of chlorinated phenyl compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds containing the 4-chlorophenyl moiety have been linked to anticancer properties through the inhibition of key signaling pathways such as the AKT pathway, which is crucial in glioma malignancy .

- Antimicrobial Properties : Chlorinated compounds are known for their antimicrobial activity. Studies suggest that modifications to the benzyl and phenyl groups can enhance their efficacy against various bacterial strains.

- Kinase Inhibition : The compound may act on specific kinases involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit kinases like AKT2/PKBβ, which plays a pivotal role in tumor growth and survival .

The mechanisms through which (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exerts its effects likely involve:

- Inhibition of Protein Kinases : By targeting kinases such as AKT, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and other apoptotic pathways.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Glioblastoma : A derivative similar to the compound was tested against glioblastoma cell lines. It exhibited significant cytotoxicity with an EC50 value indicating effective inhibition of cell growth while demonstrating low toxicity to non-cancerous cells .

- Kinase Profiling : In a comprehensive kinase profiling study, a structurally related compound showed specificity towards AKT isoforms. Such findings suggest that (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide could possess similar kinase inhibitory properties .

Data Table

Below is a summary table comparing the biological activities of selected related compounds:

| Compound Name | Biological Activity | EC50 (μM) | Target Kinase |

|---|---|---|---|

| (2E)-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | Anticancer (Glioblastoma) | 20 | AKT2/PKBβ |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Anticancer (Inhibits glioma growth) | 20 | AKT2/PKBβ |

| (Similar chlorinated phenyl compound) | Antimicrobial | N/A | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.